(6R,7S)-Cefoperazone

Description

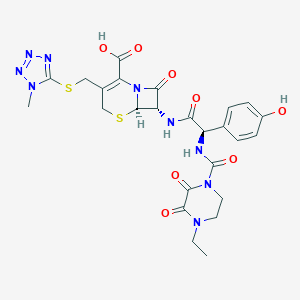

Structure

3D Structure

Properties

IUPAC Name |

(6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFBRXLSHGKWDP-ZMPRRUGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427575 | |

| Record name | AC1OFCHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315481-36-7 | |

| Record name | (6R,7S)-Cefoperazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315481367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1OFCHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7S)-CEFOPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988VQV27Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6r,7s Cefoperazone

Key Precursors and Intermediate Compounds in Synthesis

Utilization of 1-Methyl-5-Mercapto Tetrazole

1-Methyl-5-mercapto tetrazole (1-MMT) plays a crucial role in the synthesis of Cefoperazone (B1668861), primarily as a precursor for the C-3 side chain. This heterocyclic compound is introduced via a thiomethylation reaction, typically involving the displacement of an activated group at the C-3 position of the cephalosporin (B10832234) nucleus. For instance, 7-aminocephalosporanic acid (7-ACA) is often reacted with 1-methyl-5-mercapto tetrazole under specific catalytic conditions to form the key intermediate 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA) or its hydrochloride salt google.comgoogle.compatsnap.com. This step is critical for establishing the characteristic C-3 substituent of Cefoperazone, which contributes to its broad-spectrum antibacterial activity. The reaction conditions, including the choice of catalyst and solvent, are optimized to maximize the yield and purity of the 7-TMCA intermediate google.compatsnap.com.

Contributions of 4-Ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetic Acid (HO-EPCP) Derivatives

4-Ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetic acid (HO-EPCP) is a vital component used in the synthesis of the acylamino side chain at the C-7 position of Cefoperazone google.comgoogle.comprocurementresource.comtheswissbay.ch. This complex moiety is typically activated, often as an acyl chloride or an anhydride (B1165640), to facilitate its reaction with the amino group at the C-7 position of the cephalosporin nucleus. In some synthetic routes, HO-EPCP is reacted with activating agents such as phosphorus oxychloride to form the corresponding acyl chloride google.com. Alternatively, it can be converted into an activated intermediate using reagents like benzotriazole (B28993) base diethyl phosphoric acid (BDP) google.com. This activated HO-EPCP derivative then undergoes an N-acylation reaction with the protected 7-TMCA intermediate to form Cefoperazone acid google.com. The efficient synthesis and activation of HO-EPCP are essential for achieving high yields in the final acylation step.

Reagents and Catalysts in Cefoperazone Synthesis

The synthesis of Cefoperazone relies on a carefully selected array of reagents and catalysts to drive specific chemical transformations, protect sensitive functional groups, and facilitate coupling reactions.

Acylation Reagents (e.g., Benzotriazole Base Diethyl Phosphoric Acid)

Acylation is a critical step in Cefoperazone synthesis, particularly for attaching the side chain at the C-7 position. Benzotriazole base diethyl phosphoric acid (BDP) is an example of an effective N-acylating reagent used in this process google.com. BDP, derived from 1-hydroxy benzotriazole and diethyl chloro-phosphate, acts as an activating agent, converting carboxylic acids into reactive intermediates that readily form amide bonds. Its use is noted for its strong activation capacity, mild reaction conditions, and the absence of racemization in optically active compounds google.com. In the synthesis of Cefoperazone acid, BDP can be used to activate HO-EPCP, which then reacts with the protected 7-TMCA intermediate google.com. Other acylation strategies, such as the mixed anhydride method or acid chloride procedures, have also been employed in cephalosporin synthesis google.comtheswissbay.ch.

Catalytic Systems (e.g., Boron Trifluoride Acetonitrile (B52724), Triethylamine)

Catalytic systems are employed to accelerate reaction rates and improve the selectivity of key transformations in Cefoperazone synthesis. Boron trifluoride acetonitrile complex (BF₃·CH₃CN) is a notable Lewis acid catalyst used in the initial stages of synthesis, particularly for the reaction between 7-ACA and 1-methyl-5-mercapto tetrazole to form the 7-TMCA intermediate google.comgoogle.compatsnap.comgoogle.com. This catalyst facilitates the electrophilic substitution reaction at the C-3 position. Triethylamine (TEA), a tertiary amine, often serves as a base catalyst or acid scavenger in acylation reactions, promoting the formation of amide bonds by neutralizing the acid byproducts google.comrjptonline.orgresearchgate.net. For instance, TEA is used in the N-acylation step involving the activated HO-EPCP derivative and the protected 7-TMCA intermediate in dimethylformamide (DMF) solution google.com.

Data Table: Key Reagents and Catalysts in Cefoperazone Synthesis

| Reagent/Catalyst | Role in Synthesis | Key Transformation | Citation(s) |

| 1-Methyl-5-Mercapto Tetrazole (1-MMT) | Precursor for the C-3 thiomethyl side chain | Thiomethylation at the C-3 position of the cephalosporin nucleus | google.comgoogle.compatsnap.comscribd.com |

| 4-Ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetic Acid (HO-EPCP) | Component for the C-7 acylamino side chain | Acylation at the C-7 amino group of the cephalosporin nucleus | google.comgoogle.comprocurementresource.comtheswissbay.ch |

| Benzotriazole Base Diethyl Phosphoric Acid (BDP) | Acylating reagent, activating agent | Activation of HO-EPCP for N-acylation; formation of amide bonds | google.com |

| Trimethylchlorosilane (TMCS) | Protecting group reagent | Protection of carboxyl and amino groups on intermediates (e.g., 7-TMCA hydrochloride) | google.comgoogle.comresearchgate.net |

| Boron Trifluoride Acetonitrile (BF₃·CH₃CN) | Lewis acid catalyst | Catalysis of electrophilic substitution for 7-TMCA formation from 7-ACA and 1-MMT | google.comgoogle.compatsnap.comgoogle.com |

| Triethylamine (TEA) | Base catalyst, acid scavenger | Facilitates N-acylation reactions by neutralizing acidic byproducts | google.comrjptonline.orgresearchgate.net |

| 7-Amino cephalosporanic Acid (7-ACA) | Core cephalosporin nucleus | Starting material for building the Cefoperazone structure | google.comgoogle.compatsnap.comscribd.com |

Chemical Derivatization and Analog Synthesis

The chemical derivatization of Cefoperazone and the synthesis of its analogs are driven by the pursuit of enhanced antimicrobial spectrum, improved pharmacokinetic properties, or resistance to enzymatic degradation. Modifications typically focus on altering the side chains at the C-7 position (acylamino group) or the C-3 position (thiomethyl group) of the cephalosporin nucleus. Research into Cefoperazone analogs aims to explore structure-activity relationships and develop compounds with superior efficacy or broader applications. For instance, variations in the piperazine (B1678402) ring or the phenylacetic acid moiety of the C-7 side chain, or modifications to the tetrazole ring at C-3, can lead to derivatives with altered antibacterial profiles procurementresource.comtheswissbay.ch. These synthetic efforts often involve similar chemical methodologies to those used in the primary synthesis of Cefoperazone, including acylation, alkylation, and functional group interconversions, applied to modified intermediates or the parent molecule.

Compound List:

(6R,7S)-Cefoperazone

1-Methyl-5-Mercapto Tetrazole (1-MMT)

4-Ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetic Acid (HO-EPCP)

7-Amino cephalosporanic Acid (7-ACA)

7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA)

Benzotriazole Base Diethyl Phosphoric Acid (BDP)

Trimethylchlorosilane (TMCS)

Boron Trifluoride Acetonitrile (BF₃·CH₃CN)

Triethylamine (TEA)

Phosphorus oxychloride

Dimethylacetamide (DMAC)

Dichloromethane

Dimethylformamide (DMF)

Acetonitrile

Potassium chloride

Sodium bicarbonate

Sulbactam (B1307) acid

Sulbactam sodium

Ethyl chloroformate (ECF)

Boc-L-Tryptophan

L-amino acids (e.g., L-valine, L-alanine, L-histidine)

Ceftizoxime

Amphotericin B

Delafloxacin

Thymoquinone (TQ)

Silver nanoparticle

Chitosan

Porphyrin iron-based porous organic polymer (FePPOPHydantoin)

Metallic Complexes of Cefoperazone

The interaction of this compound with various transition metal ions has been a significant area of research. Cefoperazone can act as a ligand, coordinating with metal ions through its electron-donating atoms, such as oxygen and nitrogen within its amide, carboxylate, and azomoiety groups. Studies have explored the synthesis and characterization of complexes with Cadmium(II), Cobalt(II), Copper(II), Iron(III), Nickel(II), Palladium(II), Platinum(II), Ruthenium(III), and Zinc(II) researchgate.nettwistjournal.netresearchgate.netdergipark.org.tr.

The synthesis of these metallic complexes typically involves reacting cefoperazone (often as its sodium salt) with the corresponding metal chloride salts in suitable solvent systems, such as water/methanol mixtures, under reflux conditions researchgate.netdergipark.org.tr. Characterization techniques commonly employed include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, elemental analysis, and thermal analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) researchgate.nettwistjournal.netresearchgate.netdergipark.org.tr. These analyses help elucidate the coordination mode of cefoperazone to the metal ion and the proposed structure of the complexes. For instance, IR spectra often reveal shifts in characteristic functional group vibrations, indicating coordination researchgate.netresearchgate.net. UV-Vis spectroscopy provides insights into electronic transitions, and magnetic susceptibility measurements, along with spectral data, can suggest the geometry of the complexes, with octahedral and tetrahedral structures being commonly proposed twistjournal.netresearchgate.netdergipark.org.tr.

Table 1: Summary of Cefoperazone Metallic Complexes Characterization

| Metal Ion | Proposed Coordination Mode | Key Spectroscopic Findings (IR) | UV-Vis λmax (nm) (Selected) | Proposed Geometry | References |

| Cadmium(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 374 | Octahedral | researchgate.netresearchgate.netdergipark.org.tr |

| Cobalt(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 580-650, 625 | Octahedral | researchgate.nettwistjournal.netdergipark.org.tr |

| Copper(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands; M-O, M-N bands | 730, 425 | Octahedral | researchgate.netresearchgate.netdergipark.org.tr |

| Iron(III) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 480, 528-671 | Octahedral | researchgate.nettwistjournal.netdergipark.org.tr |

| Nickel(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 853 | Tetrahedral | twistjournal.netresearchgate.netdergipark.org.tr |

| Palladium(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 345 | Octahedral | dergipark.org.tr |

| Platinum(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 315 | Octahedral | dergipark.org.tr |

| Ruthenium(III) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 528-671 | Octahedral | dergipark.org.tr |

| Zinc(II) | Bidentate/Tetradentate | Shifts in amide, carboxylate, and azomoiety bands | 329-365 | Octahedral | twistjournal.netresearchgate.netdergipark.org.tr |

Note: Specific coordination modes and detailed spectral assignments can vary between studies.

Impurity Synthesis for Comparative Studies

The identification and synthesis of impurities are crucial for ensuring the quality and safety of pharmaceutical products. For this compound, impurities can arise from synthesis by-products or degradation pathways. Key related substances often monitored include 7-aminocephalosporanic acid (7-ACA), a core intermediate in cephalosporin synthesis, and 5-mercapto-1-methyl-tetrazole (5-MER), a component of the side chain nih.govresearchgate.netscispace.com.

The synthesis of these impurities is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control. These synthesized impurities serve as reference standards, allowing for accurate quantification and identification within drug formulations nih.govresearchgate.netscispace.comnih.gov. Comparative studies often involve using these reference standards to validate analytical methods, ensuring they can selectively detect and quantify cefoperazone in the presence of its known impurities. Chemometric methods, such as Partial Least Squares Regression (PLSR) and Support Vector Regression (SVR), have been employed to analyze cefoperazone in mixtures with these impurities using UV spectroscopic data, demonstrating high accuracy and selectivity comparable to official HPLC methods nih.govresearchgate.netscispace.com.

Table 2: Key Cefoperazone Impurities and Their Significance

| Impurity Name | CAS Number | Origin | Significance in Quality Control | References |

| 7-aminocephalosporanic acid (7-ACA) | N/A | Synthesis Intermediate | Core structure of cephalosporins; essential for semi-synthetic production. | nih.govresearchgate.netscispace.com |

| 5-mercapto-1-methyl-tetrazole (5-MER) | N/A | Side Chain Component/Degradation Product | Component of cefoperazone's side chain; potential degradation product. | nih.govresearchgate.netscispace.com |

| Cefoperazone Impurity B | 711590-76-4 | Synthesis By-product / Degradation Product | Monitored during manufacturing and stability studies; requires specific analytical methods for detection. |

Compound List:

this compound

Cadmium(II) chloride

Cobalt(II) chloride

Copper(II) chloride

Iron(III) chloride

Nickel(II) chloride

Palladium(II) chloride

Platinum(II) chloride

Ruthenium(III) chloride

Zinc(II) chloride

7-aminocephalosporanic acid (7-ACA)

5-mercapto-1-methyl-tetrazole (5-MER)

Cefoperazone Impurity B

Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The synthesis of the bacterial cell wall is a complex, multi-stage process. Cefoperazone (B1668861) intervenes in the final stages of this pathway, leading to the formation of a weakened cell wall and subsequent cell lysis.

At the molecular level, cefoperazone binds to specific bacterial enzymes known as penicillin-binding proteins (PBPs) drugbank.compatsnap.comnih.govunict.itfda.govncats.iopfizer.comguidetopharmacology.orgnih.govfda.govnewdrugapprovals.orgyashodahospitals.com. These enzymes are located on the inner side of the bacterial cell membrane and are crucial for the assembly and cross-linking of the peptidoglycan layer. Cefoperazone's affinity for these PBPs is high, allowing it to effectively inhibit their function.

Research has identified specific PBPs that are targets for cefoperazone. In Escherichia coli, cefoperazone exhibits high affinities for PBP-3, followed by PBP-1Bs, PBP-2, and PBP-1A, with lower affinities for PBP-4, -5, and -6 nih.gov. Similarly, in Pseudomonas aeruginosa, cefoperazone demonstrates high affinity for PBP-3, PBP-1A, PBP-1B, PBP-2, and PBP-4 nih.gov. Notably, PBP-3 in both E. coli and P. aeruginosa plays a critical role in cell division, and its inhibition by cefoperazone can lead to the formation of filamentous cells nih.govresearchgate.net.

Table 1: Affinity of Cefoperazone for Penicillin-Binding Proteins (PBPs)

| Bacterial Species | Target PBPs | Affinity Level |

| Escherichia coli | PBP-3, PBP-1Bs, PBP-2, PBP-1A | High |

| PBP-4, PBP-5, PBP-6 | Low | |

| Pseudomonas aeruginosa | PBP-3, PBP-1A, PBP-1B, PBP-2, PBP-4 | High |

The primary function of PBPs is to catalyze the transpeptidation reaction, which involves the cross-linking of peptidoglycan chains. This cross-linking is essential for creating a strong, rigid mesh-like structure that protects the bacterium from osmotic lysis patsnap.com. By binding to PBPs, cefoperazone competitively inhibits this transpeptidation process, thereby preventing the formation of stable peptidoglycan cross-links drugbank.compatsnap.comnih.govunict.itfda.govncats.iopfizer.comguidetopharmacology.orgfda.govnewdrugapprovals.orgyashodahospitals.com. This disruption is considered the third and final stage of bacterial cell wall synthesis drugbank.compatsnap.comnih.govunict.itfda.govncats.iopfizer.comguidetopharmacology.orgfda.govnewdrugapprovals.orgyashodahospitals.com. The inhibitory activity of cefoperazone on peptidoglycan cross-linking is comparable to that of penicillin G and superior to that of ampicillin (B1664943) nih.gov.

The inhibition of peptidoglycan cross-linking results in a compromised bacterial cell wall that is unable to withstand the internal osmotic pressure patsnap.com. This structural weakness triggers the activation of bacterial autolytic enzymes, commonly referred to as autolysins drugbank.compatsnap.comnih.govunict.itfda.govpfizer.comguidetopharmacology.orgyashodahospitals.com. These enzymes normally play a role in cell wall remodeling during growth and division, but their uncontrolled activation in the presence of cefoperazone leads to the progressive degradation of the cell wall, culminating in cell lysis and bacterial death drugbank.compatsnap.comnih.govunict.itfda.govpfizer.comguidetopharmacology.orgyashodahospitals.com.

Membrane Permeability and Cellular Uptake

For cefoperazone to reach its intracellular targets (PBPs), it must first traverse the bacterial cell envelope. This is particularly relevant for Gram-negative bacteria, which possess a complex outer membrane.

Gram-negative bacteria are characterized by an outer membrane that acts as a significant barrier to many antimicrobial agents auctoresonline.orgplos.orgacs.orgmdpi.com. This membrane contains protein channels, known as porins, which facilitate the passive diffusion of hydrophilic molecules, including antibiotics, into the periplasmic space auctoresonline.orgplos.orgacs.orgmdpi.com. Cefoperazone, like other cephalosporins, relies on these porin channels for entry into Gram-negative bacteria patsnap.comauctoresonline.orgplos.orgacs.orgmdpi.com.

Cefoperazone is classified as a monoanionic compound, which generally allows for more efficient penetration through porin channels compared to zwitterionic molecules nih.govasm.org. However, the presence of bulky side chains in cefoperazone can lead to slower penetration rates than might be predicted based solely on its hydrophobicity, likely due to steric hindrance asm.org. Specific porins, such as OmpF, are known to provide more efficient passage for solutes than others, like OmpC, due to their larger channel diameter nih.gov. Bacteria can develop resistance by altering the structure or expression of these porins, thereby reducing antibiotic influx auctoresonline.orgplos.orgmdpi.com.

Cefoperazone demonstrates particular efficacy against Gram-negative bacteria, partly due to its ability to navigate their outer membrane via porin channels patsnap.com. In contrast, Gram-positive bacteria lack this outer membrane, allowing cefoperazone more direct access to the cell wall synthesis machinery and PBPs patsnap.com. While the fundamental mechanism of PBP inhibition remains consistent across both bacterial types, the initial uptake step differs significantly. Studies have indicated that cefoperazone's penetration into tissue compartments, such as blister fluid, can be limited by its high degree of serum protein binding, which is approximately 90% psu.edu.

List of Compound Names Mentioned:

(6R,7S)-Cefoperazone

Cefoperazone

Penicillin G

Ampicillin

Ceftazidime

Cefepime

Latamoxef

Amikacin

Gentamicin

Tobramycin

Netilmicin

Mezlocillin

Cefuroxime

Moxalactam

Azthreonam

Cefpirome

Cefotetan

Cefixime

Cefpodoxime axetil

Ceftibuten

Ceftizoxime

Ceftolozane

Ceftaroline

Ceftobiprole

Cefiderocol

Avibactam

Lauric acid

NADH

Peptidoglycan

Penicillin-binding proteins (PBPs)

Autolysins

Porins (OmpF, OmpC, OmpK36, OprD)

β-lactamases

Biochemical Interactions Related to Structural Motifs

The unique structural features of Cefoperazone contribute to its pharmacological profile, including its spectrum of activity and potential for specific biochemical interactions. One such feature is the N-methylthiotetrazole (NMTT) side chain.

The N-methylthiotetrazole (NMTT) side chain is a characteristic structural component of this compound. While the prompt requests information on its competitive binding to bacterial Glutamate Carboxylase as an antimicrobial mechanism, the scientific literature predominantly describes the NMTT side chain's interaction with the host's gamma-glutamyl carboxylase (also known as vitamin K-dependent gamma-carboxylase) dovepress.comresearchgate.netmdpi.comfrontiersin.orgijccm.orgnih.govresearchgate.net.

This host enzyme is crucial for the post-translational modification of vitamin K-dependent proteins, including essential clotting factors such as prothrombin (Factor II), Factor VII, Factor IX, and Factor X dovepress.comresearchgate.netmdpi.comfrontiersin.orgijccm.orgresearchgate.net. The NMTT moiety is understood to inhibit the activity of gamma-glutamyl carboxylase, thereby impairing the gamma-carboxylation of glutamic acid residues in these proteins. This impairment leads to a deficiency in functional clotting factors, resulting in hypoprothrombinemia and an increased risk of bleeding in patients dovepress.comresearchgate.netmdpi.comfrontiersin.orgijccm.orgnih.govresearchgate.netjcdr.netwikidoc.orgijccm.org.

However, direct and comprehensive scientific evidence detailing the competitive binding of the NMTT side chain to bacterial Glutamate Carboxylase (or related enzymes involved in bacterial cell wall synthesis such as MurC or Glutamate Racemase) as a primary mechanism of antimicrobial action is not extensively documented in the available literature. The well-established biochemical interaction of the NMTT side chain is primarily associated with host coagulation pathways rather than direct inhibition of bacterial targets for antibacterial effect.

Data Tables:

Due to the lack of specific scientific literature detailing the competitive binding of the NMTT side chain to bacterial Glutamate Carboxylase as an antimicrobial mechanism, a data table illustrating such interaction parameters (e.g., binding affinities, inhibition constants) cannot be generated. The available research focuses on the interaction of the NMTT side chain with host gamma-glutamyl carboxylase and its consequential effects on coagulation parameters, such as Prothrombin Time (PT) and International Normalized Ratio (INR), rather than direct biochemical data relevant to antimicrobial action against bacterial enzymes.

In Vitro Antimicrobial Spectrum and Activity Profiling

Broad-Spectrum Activity Against Bacterial Pathogens

Cefoperazone (B1668861) displays significant in vitro activity against a wide array of Gram-positive and Gram-negative bacteria. Its spectrum encompasses many clinically relevant pathogens responsible for various infections.

Gram-Negative Bacteria

Cefoperazone demonstrates considerable potency against numerous Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Studies indicate that it is often more active than earlier cephalosporins like cefazolin (B47455) and cefamandole (B1668816) against these organisms nih.govasm.orgasm.org.

Enterobacteriaceae: Cefoperazone effectively inhibits strains of Escherichia coli, Klebsiella pneumoniae, Proteus species (including Proteus mirabilis and Proteus vulgaris), and Citrobacter freundii. For instance, MIC50 values against E. coli and K. pneumoniae have been reported around 0.12-2.0 µg/mL, while Proteus mirabilis typically shows MIC50 values of 0.5-1.0 µg/mL nih.govasm.orgasm.orgasm.orgjst.go.jpnih.govnih.govasm.orgresearchgate.net. Citrobacter freundii generally exhibits slightly higher MICs, with reported MIC50 values around 0.25-4.0 µg/mL nih.govasm.orgasm.orgasm.orgasm.org.

Enterobacter cloacae and Serratia marcescens: Cefoperazone shows activity against Enterobacter cloacae, though some studies indicate it can be less active or require higher concentrations compared to other Enterobacteriaceae nih.govasm.orgasm.orgasm.orgnih.gov. MIC50 values for E. cloacae range from 0.5 to 2.0 µg/mL, with MIC90 values reaching up to 2.0-32 µg/mL in some reports nih.govasm.orgasm.orgjst.go.jp. Against Serratia marcescens, MIC50 values are typically around 16 µg/mL, with MIC90 values reaching 64 µg/mL nih.govasm.orgasm.orgjst.go.jp.

Pseudomonas aeruginosa: Cefoperazone exhibits notable activity against Pseudomonas aeruginosa, a characteristic that distinguished it from many earlier cephalosporins nih.govasm.orgasm.org. While activity against this organism can be variable, studies report it to be significantly more active than cefazolin and cefamandole, by more than 200-fold in some comparisons nih.govasm.orgasm.org. MIC values for P. aeruginosa can range from 12.5 µg/mL to over 64 µg/mL, depending on the isolate and study conditions nih.govasm.orgasm.orgjst.go.jpoup.comoup.com.

Table 1: In Vitro Activity of Cefoperazone Against Selected Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.12 - 2.0 | 0.12 - 2.0 | nih.govasm.orgasm.orgjst.go.jpnih.govnih.govasm.orgresearchgate.net |

| Klebsiella pneumoniae | 0.25 - 2.0 | 0.25 - 4.0 | nih.govasm.orgasm.orgasm.orgjst.go.jpnih.govnih.govasm.org |

| Proteus mirabilis | 0.5 - 1.0 | 0.5 - 1.0 | nih.govasm.orgasm.orgasm.orgjst.go.jpnih.govnih.govnih.gov |

| Citrobacter freundii | 0.25 - 4.0 | 0.25 - 4.0 | nih.govasm.orgasm.orgasm.orgasm.org |

| Enterobacter cloacae | 0.5 - 2.0 | 2.0 - 32 | nih.govasm.orgasm.orgjst.go.jpnih.gov |

| Serratia marcescens | 16 | 64 | nih.govasm.orgasm.orgjst.go.jp |

| Pseudomonas aeruginosa | 12.5 - 64 | 12.5 - >64 | nih.govasm.orgasm.orgjst.go.jpoup.comoup.com |

Note: MIC values can vary significantly between studies due to differences in methodology, bacterial strains, and inoculum sizes.

Gram-Positive Bacteria

Cefoperazone exhibits comparable activity to cefazolin and cefamandole against Gram-positive bacteria, including Staphylococcus aureus and Proteus mirabilis nih.govasm.orgasm.org.

Staphylococcus aureus: Cefoperazone demonstrates good activity against S. aureus, with reported MIC50 values ranging from 1.0 to 8.0 µg/mL and MIC90 values from 2.0 to 12.5 µg/mL nih.govasm.orgasm.orgjst.go.jpnih.govnih.gov.

Proteus mirabilis: As noted above, Proteus mirabilis is generally susceptible to cefoperazone, with MICs typically in the lower µg/mL range nih.govasm.orgasm.orgasm.orgjst.go.jpnih.govnih.govnih.gov.

Table 2: In Vitro Activity of Cefoperazone Against Selected Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1.0 - 8.0 | 2.0 - 12.5 | nih.govasm.orgasm.orgjst.go.jpnih.govnih.gov |

Comparative In Vitro Efficacy with Other Cephalosporins

When compared to other cephalosporins, cefoperazone demonstrates a distinct profile. It is generally more active than cefazolin and cefamandole against Gram-negative bacilli, particularly Pseudomonas aeruginosa, where its activity can be over 200-fold greater nih.govasm.orgasm.org. However, against certain Gram-negative organisms, such as some Enterobacteriaceae and Serratia marcescens, cefoperazone may be less potent than newer generation cephalosporins like cefotaxime (B1668864) or moxalactam asm.orgnih.gov.

The combination of cefoperazone with sulbactam (B1307) (a beta-lactamase inhibitor) has been shown in meta-analyses to offer superior treatment success rates and microbial clearance compared to other cephalosporins in clinical settings, suggesting an enhanced spectrum and efficacy when combined nih.govresearchgate.net.

Table 3: Comparative In Vitro Efficacy of Cefoperazone vs. Other Cephalosporins (Selected Pathogens)

| Organism | Cefoperazone MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Moxalactam MIC (µg/mL) | Reference(s) |

| Escherichia coli | ≤1 | ≤1 | ≤1 | asm.org |

| Klebsiella pneumoniae | ≤1 | ≤1 | ≤1 | asm.org |

| Pseudomonas aeruginosa | 12.5 - 64 | >64 | >64 | asm.org |

| Enterobacter spp. | >25 | ≤1 | ≤1 | asm.org |

Note: MIC values presented are representative and can vary. The table highlights general trends in comparative activity.

Impact of Inoculum Size on Bactericidal Activity

Like other beta-lactam antibiotics, cefoperazone's in vitro activity can be influenced by the size of the bacterial inoculum. An increase in inoculum size from 104 to 107 CFU/mL has been observed to cause a significant decrease in cefoperazone's activity nih.govasm.orgasm.orgekb.eg. This phenomenon, known as the inoculum effect, is particularly noted with Gram-negative bacteria and cephalosporins, where higher bacterial loads can reduce the observed efficacy ekb.eg. Cefoperazone and cefotaxime, for instance, have been shown to exhibit a large inoculum size effect ekb.eg. The addition of sulbactam to cefoperazone has been reported to mitigate this bacterial inoculum effect tums.ac.ir.

Synergistic Interactions with Other Antimicrobial Agents

Cefoperazone has demonstrated synergistic interactions when combined with aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin, against Gram-negative bacilli ncats.iooup.comoup.comnih.govasm.org. These combinations can lead to reduced minimum inhibitory concentrations (MICs) compared to the agents used alone, potentially enhancing their therapeutic effectiveness oup.comoup.com. Strong potentiation has been observed with combinations such as cefoperazone-gentamicin, with synergistic effects occurring in a significant percentage of tested isolates oup.comoup.comasm.org. Antagonism between cefoperazone and aminoglycosides has not been reported oup.comoup.com.

Table 4: Synergistic Activity of Cefoperazone with Aminoglycosides Against Gram-Negative Bacilli

| Combination | Reported Synergy (%) | Notes | Reference(s) |

| Cefoperazone + Gentamicin | 70% | Strong potentiation observed. | oup.comoup.comasm.org |

| Cefoperazone + Tobramycin | 21% | Synergy occurred, but less frequently than with gentamicin. | asm.org |

| Cefoperazone + Amikacin | 29% | Synergy observed. | nih.gov |

| Cefoperazone + Sisomicin | Moderate/Indifferent | Less potentiation compared to cefoperazone-gentamicin. | oup.comoup.com |

In Vitro Properties of Cefoperazone A (Principal Metabolite)

Cefoperazone A is identified as the principal metabolite of cefoperazone sodium. In vitro studies indicate that Cefoperazone A possesses antimicrobial activity, although it is generally less potent than the parent drug, with activity ranging from slightly below to 16-fold less than cefoperazone asm.orgnih.gov. Like cefoperazone, the metabolite is bactericidal and demonstrates good penetration into bacterial cells, along with moderate beta-lactamase stability asm.orgnih.gov. However, some strains of Enterobacteriaceae can exhibit an inoculum effect on the activity of Cefoperazone A asm.orgnih.gov.

Table 5: In Vitro Activity of Cefoperazone A Against Selected Bacteria

| Organism | MIC50 (µg/mL) (Cefoperazone A) | MIC90 (µg/mL) (Cefoperazone A) | Reference(s) |

| Escherichia coli | 2.0 | 4.0 | asm.org |

| Klebsiella pneumoniae | 2.0 | 4.0 | asm.org |

| Proteus mirabilis | 2.0 | 4.0 | asm.org |

| Serratia marcescens | 16 | >64 | asm.org |

| Staphylococcus aureus | 8.0 | 16 | asm.org |

| Pseudomonas aeruginosa | 64 | >64 | asm.org |

Mechanisms of Bacterial Resistance to Cefoperazone

Beta-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to cefoperazone (B1668861) is the enzymatic degradation of the antibiotic by beta-lactamases. mims.comnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. researchgate.netmdpi.com

Cefoperazone is susceptible to hydrolysis by a variety of beta-lactamases, which can be broadly categorized as cephalosporinases, penicillinases, and extended-spectrum beta-lactamases (ESBLs). nih.govasm.orgtandfonline.com

Cephalosporinases: These enzymes, often chromosomally encoded and inducible in bacteria like Enterobacter cloacae, can hydrolyze cefoperazone. asm.orgasm.org However, cefoperazone has demonstrated relative stability against many chromosomally mediated, inducible beta-lactamases compared to other cephalosporins. nih.gov

Penicillinases: While cefoperazone is more stable against various types of penicillinases than penicillin G, certain penicillinases can still contribute to its degradation. asm.org

Extended-Spectrum Beta-Lactamases (ESBLs): The emergence of plasmid-mediated ESBLs, such as TEM-1, TEM-2, and PSE-2, poses a significant threat. nih.govscispace.comoup.com These enzymes are capable of hydrolyzing third-generation cephalosporins, including cefoperazone. tandfonline.com For instance, studies have identified Klebsiella pneumoniae strains producing ESBLs that actively hydrolyze cefoperazone. tandfonline.com The presence of enzymes like PSE-1 and TEM-2 has been associated with resistance to cefoperazone in Pseudomonas aeruginosa. oup.com

The relative rates of hydrolysis of cefoperazone by different cephalosporinases can vary significantly, with some showing minimal activity and others, like those produced by certain Escherichia coli strains, being more effective at degrading the antibiotic. nih.govasm.org

Table 1: Beta-Lactamases Associated with Cefoperazone Resistance

| Beta-Lactamase Type | Examples | Impact on Cefoperazone |

| Cephalosporinase (B13388198) | Produced by Enterobacter cloacae | Can hydrolyze cefoperazone, though it shows some stability. nih.govasm.orgasm.org |

| Penicillinase | Various types | Cefoperazone is more stable than Penicillin G but can still be degraded. asm.org |

| Extended-Spectrum Beta-Lactamases (ESBLs) | TEM-1, TEM-2, PSE-2 | Actively hydrolyze cefoperazone, conferring resistance. tandfonline.comnih.govscispace.comoup.com |

To counteract beta-lactamase-mediated resistance, cefoperazone is often combined with a beta-lactamase inhibitor, such as sulbactam (B1307). fda.gov.phpfizer.com Sulbactam is a penicillanic acid sulfone that irreversibly inhibits many important beta-lactamases produced by resistant bacteria. mims.compfizer.com By itself, sulbactam has limited antibacterial activity (except against Neisseriaceae and Acinetobacter). fda.gov.phpfizer.com However, when combined with cefoperazone, it protects the antibiotic from degradation by these enzymes. mrmed.inpatsnap.com

This combination, known as cefoperazone/sulbactam, demonstrates synergistic activity, meaning the combined effect is greater than the sum of the individual effects. fda.gov.phjst.go.jp This synergy significantly expands the spectrum of activity of cefoperazone to include many beta-lactamase-producing strains that would otherwise be resistant. nih.govfda.gov.phasm.org The addition of sulbactam has been shown to markedly improve the bactericidal activity of cefoperazone. nih.gov Studies have shown that sulbactam effectively inhibits the hydrolysis of cefoperazone by cell-free lysates of resistant Klebsiella pneumoniae strains. tandfonline.com

Some bacteria possess inducible beta-lactamases, where the production of the enzyme is increased in the presence of a beta-lactam antibiotic. Research on Enterobacter cloacae has shown that various beta-lactam antibiotics can act as inducers. asm.org Cefoperazone, however, has been found to have low inducer activity for cephalosporinase production compared to other cephalosporins like cefmetazole. asm.orgnih.gov This low inducibility means that pre-treatment with cefoperazone does not significantly reduce the concentration of a subsequently administered, more labile beta-lactam antibiotic, as it does not trigger a strong beta-lactamase response. nih.gov In a study on Pseudomonas aeruginosa, inducible beta-lactamase production was detected in a high percentage of isolates. medscidiscovery.com

Target Site Modifications

Another significant mechanism of resistance involves alterations in the bacterial targets of cefoperazone, specifically the penicillin-binding proteins (PBPs). fda.govpfizer.com

Cefoperazone exerts its antibacterial effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. pfizer.commims.com Mutations in the genes encoding these PBPs can lead to reduced affinity of the antibiotic for its target, resulting in resistance. fda.govpfizer.com This mechanism is particularly prominent in Gram-positive bacteria. fda.govpfizer.com

In Neisseria gonorrhoeae, for example, resistance to extended-spectrum cephalosporins is conferred by mosaic variants of PBP2 that have a diminished capacity to be acylated by these antibiotics. nih.govnih.gov These mutations can lower the affinity of PBP2 for the cephalosporin (B10832234) and restrict the conformational changes necessary for acylation. nih.gov Similarly, in Streptococcus pneumoniae, resistance to beta-lactam antibiotics is primarily due to the recombination of PBP genes, leading to alterations in PBP1a, PBP2b, and PBP2x. etflin.com While specific studies focusing solely on cefoperazone are limited, the general principles of PBP-mediated resistance apply. The accumulation of amino acid substitutions in PBPs can lead to reduced susceptibility to a broad range of beta-lactams. asm.orgfrontiersin.orgoup.com

Table 2: PBP Mutations and Beta-Lactam Resistance

| Organism | Affected PBPs | Consequence of Mutations |

| Neisseria gonorrhoeae | PBP2 | Reduced affinity and hindered acylation by cephalosporins. nih.govnih.govmdpi.com |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Decreased susceptibility to beta-lactam antibiotics. etflin.com |

| Haemophilus influenzae | PBP3 | Reduced susceptibility to most beta-lactam agents. asm.org |

Efflux Pumps and Reduced Drug Uptake Mechanisms

Reduced intracellular concentration of cefoperazone, achieved through either decreased uptake or active efflux, is another key resistance strategy employed by bacteria. fda.govpfizer.com

Efflux pumps are transport proteins that actively extrude antibiotics and other toxic compounds from the bacterial cell. mdpi.comoup.com Overexpression of these pumps can lead to multidrug resistance (MDR). nih.govmdpi.com In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Cell Division (RND) family are major contributors to intrinsic antibiotic resistance. nih.gov For instance, the AheABC efflux pump in Aeromonas hydrophila is known to regulate the efflux of cefoperazone. frontiersin.org In Escherichia coli, the AcrAB-TolC efflux pump is a well-characterized system that can expel a wide range of antibiotics. mdpi.com

In addition to active efflux, reduced uptake of the drug due to alterations in the bacterial outer membrane, such as the loss of porin proteins, can also contribute to resistance. nih.gov A study on Klebsiella pneumoniae demonstrated that the loss of a 39-kDa outer membrane protein resulted in a significant increase in the minimum inhibitory concentrations (MICs) of cefoperazone. nih.govresearchgate.net The combination of reduced uptake and the presence of a beta-lactamase can lead to a substantial loss of in vivo efficacy of cefoperazone-sulbactam. nih.govresearchgate.net

Recent research also suggests that the metabolic state of the bacteria can influence drug uptake. For example, in methicillin-resistant Staphylococcus aureus (MRSA), a repressed metabolic state can decrease membrane permeability and drug uptake. asm.org However, certain metabolites can reprogram this state to promote drug uptake, highlighting the complex interplay between bacterial physiology and antibiotic resistance. asm.org

Active Efflux Systems

Active efflux systems are a primary mechanism of intrinsic and acquired resistance in Gram-negative bacteria, functioning as protein pumps that expel toxic substances, including antibiotics like Cefoperazone, from the cell. scielo.br These systems are typically tripartite, comprising a protein in the cytoplasmic membrane, a membrane fusion protein in the periplasmic space, and an outer membrane factor. scielo.br The energy for this transport is derived from either ATP hydrolysis or the proton motive force. scielo.br

In Pseudomonas aeruginosa, efflux pumps are a major contributor to its intrinsic resistance to multiple antibiotics. frontiersin.orgmdpi.com The MexAB-OprM efflux pump, in particular, is a well-characterized system known to confer resistance to a broad range of antibiotics, including β-lactams like Cefoperazone. frontiersin.orgmdpi.com Overexpression of these efflux pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance. nih.gov Studies have shown that the presence of MexB genes, which encode a key component of the efflux pump, is prevalent in resistant isolates. frontiersin.org The role of active efflux is confirmed by experiments where the use of an efflux pump inhibitor, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), leads to a significant decrease in the minimum inhibitory concentration (MIC) of Cefoperazone for resistant strains. frontiersin.org

Alterations in Outer Membrane Porins

The outer membrane of Gram-negative bacteria presents a formidable barrier to antibiotic entry. researchgate.net Cefoperazone, like other β-lactams, relies on passage through porin channels to reach its target, the penicillin-binding proteins (PBPs), in the periplasmic space. researchgate.net Alterations or loss of these outer membrane proteins (OMPs) can significantly reduce the influx of the antibiotic, thereby conferring resistance. researchgate.netoup.com

In Klebsiella pneumoniae, the loss of expression of a 39-kDa OMP has been shown to increase the MIC of Cefoperazone by at least fourfold. nih.govnih.gov Similarly, studies in Escherichia coli have demonstrated that the inactivation of the ompF gene, which codes for a major porin, leads to increased resistance to Cefoperazone. nih.gov While the loss of a single type of porin may not always lead to high-level resistance on its own, it can act synergistically with other resistance mechanisms. mdpi.comnih.gov For instance, diminished levels of both 43 kDa and 38 kDa porins have been associated with imipenem (B608078) resistance in Shigella dysenteriae, which also showed higher MICs for Cefoperazone. oup.com This suggests that reduced permeability due to porin alterations is a crucial factor in β-lactam resistance. oup.com

Emergence of Multi-Drug Resistance Phenotypes

The emergence of strains resistant to multiple classes of antibiotics, known as multi-drug resistant (MDR) organisms, poses a severe threat to public health. (6R,7S)-Cefoperazone resistance is frequently observed within these MDR phenotypes, particularly in challenging nosocomial pathogens.

Resistance in Carbapenem-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa

Carbapenem-resistant Acinetobacter baumannii (CRAB) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) are of particular concern. In CRAB, resistance to Cefoperazone is common, but the addition of the β-lactamase inhibitor sulbactam can often restore its activity. dovepress.comnih.gov Studies have shown that while Cefoperazone alone has virtually no effect on CRAB, the combination with sulbactam results in susceptibility rates as high as 80%. dovepress.comnih.govdovepress.com This indicates that β-lactamase production, specifically OXA-type carbapenemases, is a primary resistance mechanism in CRAB. frontiersin.orgnih.gov

In contrast, for CRPA, the addition of sulbactam to Cefoperazone shows little to no enhancement of activity. dovepress.comnih.govdovepress.comnih.govresearchgate.net The resistance mechanisms in CRPA are primarily driven by alterations in the OprD porin, which is crucial for carbapenem (B1253116) entry, and the activity of efflux pumps. dovepress.comdovepress.com These mechanisms make the bacteria resistant to β-lactams even when a β-lactamase inhibitor is present. dovepress.com Therefore, while both CRAB and CRPA exhibit resistance to Cefoperazone, the underlying mechanisms and the effectiveness of combination therapy differ significantly.

| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |

|---|---|---|---|---|

| A. baumannii (Carbapenem-Resistant) | Cefoperazone | >64 | >64 | 0.0 |

| Cefoperazone-Sulbactam (1:1) | 16 | 32 | 80.0 | |

| P. aeruginosa (Carbapenem-Resistant) | Cefoperazone | >64 | >64 | 23.8 |

| Cefoperazone-Sulbactam (1:1) | >64 | >64 | 28.6 |

Data derived from studies on carbapenem-resistant isolates. dovepress.comnih.gov

Combined Resistance Mechanisms (e.g., Beta-Lactamase Production and Outer Membrane Protein Alterations)

The combination of multiple resistance mechanisms within a single bacterial isolate can lead to high-level resistance that is difficult to overcome. A classic example is the coexistence of β-lactamase production and alterations in outer membrane permeability. nih.govnih.govresearchgate.net

In a study using isogenic strains of Klebsiella pneumoniae, it was demonstrated that neither the loss of a 39-kDa OMP nor the production of a TEM-2 β-lactamase alone resulted in a significant loss of in vivo efficacy for the Cefoperazone-sulbactam combination. nih.govnih.gov However, when both mechanisms were present in the same strain, the combination therapy failed. nih.govnih.govresearchgate.net The porin loss reduces the influx of Cefoperazone, while the β-lactamase in the periplasm degrades the antibiotic that does manage to enter. This synergistic effect results in a substantial increase in the MIC of the Cefoperazone-sulbactam combination, rendering it ineffective. nih.govresearchgate.net This highlights how the accumulation of different resistance strategies can lead to enhanced and more robust resistance phenotypes. nih.gov

| Strain Characteristics | Cefoperazone-Sulbactam MIC (mg/L) |

|---|---|

| Susceptible Parent Strain | 4 |

| Lacking 39-kDa OMP | 16 |

| Producing TEM-2 β-lactamase | 16 |

| Lacking 39-kDa OMP and Producing TEM-2 β-lactamase | 64 |

Data adapted from studies on isogenic K. pneumoniae strains. nih.govresearchgate.net

Molecular and Genomic Underpinnings of Resistance

Investigating the molecular and genomic changes in resistant bacteria provides a deeper understanding of the adaptation process under antibiotic pressure. Proteomic and genomic analyses can reveal the specific changes that lead to a resistant phenotype.

Differential Protein Expression in Resistant Strains

The development of resistance to Cefoperazone is associated with significant changes in the bacterial proteome. A comparative proteomic analysis between drug-resistant (DR) and wild-type (WT) P. aeruginosa strains revealed differential expression of numerous proteins. nih.govscielo.brscielo.br In one study, 41 proteins were found to be differentially expressed, with 26 proteins being upregulated and 15 downregulated in the resistant strain. nih.govscielo.brscielo.br

These differentially expressed proteins are involved in various cellular functions that contribute to resistance, including β-lactamase production, active efflux systems, and biofilm formation. scielo.br Gene microarray analysis further supports these findings, identifying numerous mutant loci in the drug-resistant strains. nih.govscielo.br The multitude of changes in both protein expression and genetic sequences indicates that resistance to Cefoperazone in P. aeruginosa is not due to a single mechanism but rather a complex interplay of multiple genes and proteins. nih.govscielo.br This complexity underscores the adaptability of bacteria and the challenges in overcoming antibiotic resistance.

Genetic Variations and Mutant Loci Associated with Resistance

Bacterial resistance to this compound is fundamentally driven by genetic variability. nih.gov This variability arises from two primary evolutionary events: spontaneous mutations within the bacterium's own chromosomal DNA and the acquisition of new genetic material through horizontal gene transfer. nih.govmdpi.com These genetic alterations can modify the antibiotic's target sites, decrease drug accumulation, or lead to the production of enzymes that inactivate the antibiotic. oup.commdpi.com

Detailed genomic investigations have begun to map the specific genetic loci and variations responsible for Cefoperazone resistance in various clinically significant pathogens.

In Pseudomonas aeruginosa, a common opportunistic pathogen, the development of resistance to Cefoperazone, often in combination with Sulbactam, has been shown to be a complex process involving numerous genetic changes. scielo.brnih.gov A comparative genomic study between drug-resistant (DR) and wild-type (WT) P. aeruginosa strains identified a significant number of genetic mutations in the resistant bacteria. scielo.brscielo.br Gene microarray analysis revealed 679 mutant loci that were present exclusively in the DR group. scielo.brnih.govscielo.br Among these, 42 loci with the highest quality scores were mapped to 35 different protein-encoding genes, underscoring that the resistance mechanism is not due to a single gene mutation but is a multigenic and complex phenomenon. scielo.brscielo.br

Further mechanisms identified in P. aeruginosa include:

Porin Gene Mutations : Resistance to cephalosporins can be mediated by the loss or modification of outer membrane porin proteins, which function as channels for antibiotics to enter the cell. oup.com In carbapenem-resistant P. aeruginosa, nucleotide substitutions or deletions in the oprD gene, which codes for a key porin, are a primary resistance mechanism that can also affect susceptibility to Cefoperazone. dovepress.comtandfonline.com

Acquisition of β-lactamase Genes : The acquisition of genes encoding narrow-spectrum β-lactamases, such as PSE-1, can confer resistance to antipseudomonal penicillins and Cefoperazone. mdpi.com

In Acinetobacter baumannii, another challenging nosocomial pathogen, a key genetic factor in the development of high-level Cefoperazone resistance is the amplification of β-lactamase genes. nih.govresearchgate.net A case study documented the evolution of resistance in an A. baumannii isolate from a patient undergoing Cefoperazone/Sulbactam therapy. researchgate.net Whole-genome sequencing of the susceptible (before therapy) and resistant (after therapy) isolates revealed a significant amplification of a 6-kb DNA fragment containing the blaOXA-23 gene, which is located on the transposon Tn2009. nih.govresearchgate.net This gene amplification resulted in a more than five-fold increase in the messenger RNA (mRNA) expression of blaOXA-23, leading to an eight-fold increase in the Minimum Inhibitory Concentration (MIC) for Cefoperazone/Sulbactam. nih.govresearchgate.net

Studies on Enterobacteriaceae have also identified specific genetic elements associated with Cefoperazone resistance:

In Escherichia coli, resistance to Cefoperazone/Sulbactam has been linked to the presence of specific extended-spectrum β-lactamase (ESBL) and AmpC β-lactamase genes. springermedizin.de For instance, resistant isolates have been found to harbor genes such as blaCTX-M-G1, blaCMY-2, and blaCTX-M-G9. springermedizin.de

In Salmonella enterica, the multiple antibiotic resistance (mar) locus can contribute to low-level, broad-spectrum resistance that includes Cefoperazone. nih.gov Activation of the mar locus can be selected for by exposure to antibiotics like tetracycline (B611298) and results in a phenotype with reduced susceptibility to a range of unrelated antibiotics. nih.gov

The table below summarizes key research findings on the genetic variations conferring resistance to Cefoperazone.

Table 1. Genetic Variations and Mutant Loci Associated with Cefoperazone Resistance

| Bacterial Species | Locus/Gene | Type of Genetic Variation | Research Findings | Citation(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Multiple (679 loci identified) | Single Nucleotide Polymorphisms (SNPs), Mutant Loci | A study comparing drug-resistant and wild-type strains found 679 unique mutant loci in the resistant group, indicating a multigenic basis for resistance. | scielo.brnih.govscielo.br |

| Pseudomonas aeruginosa | oprD | Nucleotide Substitution or Deletion | Alterations in the oprD porin gene are a primary mechanism of carbapenem resistance and can contribute to reduced susceptibility to other β-lactams. | dovepress.comtandfonline.com |

| Pseudomonas aeruginosa | PSE-1 | Gene Acquisition | Acquisition of this narrow-spectrum β-lactamase gene enables resistance to Cefoperazone. | mdpi.com |

| Acinetobacter baumannii | blaOXA-23 | Gene Amplification | Amplification of the blaOXA-23 gene on transposon Tn2009 led to a >5-fold increase in mRNA expression and an 8-fold increase in the MIC of Cefoperazone/Sulbactam. | nih.govresearchgate.net |

| Escherichia coli | blaCTX-M-G1, blaCMY-2, blaCTX-M-G9 | Gene Presence | Harboring these β-lactamase genes was identified in Cefoperazone/Sulbactam-resistant clinical isolates. | springermedizin.de |

| Salmonella enterica | mar locus | Locus Activation | Activation of the mar locus confers low-level resistance to multiple antibiotics, including Cefoperazone. | nih.gov |

Structure Activity Relationships Sar of 6r,7s Cefoperazone and Derivatives

Influence of Cephalosporin (B10832234) Core Structure on Activity

The fundamental structural scaffold of all cephalosporins, including Cefoperazone (B1668861), is the bicyclic system comprising a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the cepham (B1241629) nucleus wikipedia.orgstonybrookmedicine.edunih.govnih.gov. This core structure is indispensable for antibacterial activity. The strained β-lactam ring is the pharmacophore that interacts with bacterial penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall wikipedia.orgstonybrookmedicine.edunih.govnih.govauburn.edu. By covalently binding to the active site of PBPs, cephalosporins inhibit transpeptidation, thereby disrupting cell wall integrity and leading to bacterial lysis and death wikipedia.orgnih.govnih.govauburn.edu. The core structure's inherent chemical properties, such as its relative stability to acid hydrolysis compared to penicillins, also contribute to its utility pharmacyconcepts.in.

Role of C-7 Side Chain Substituents on Antimicrobial Spectrum and Beta-Lactamase Stability

The side chain attached at the C-7 position of the cephalosporin nucleus plays a pivotal role in determining the antibiotic's spectrum of activity, its affinity for various PBPs, and its stability against β-lactamase enzymes produced by bacteria wikipedia.orgstonybrookmedicine.edunih.govnih.govauburn.edu. Modifications at this position are a primary strategy for developing new generations of cephalosporins with enhanced efficacy against a broader range of pathogens and improved resistance to enzymatic degradation wikipedia.orgauburn.edu.

C-7 Acylamino Group (e.g., from Piperacillin (B28561) Motif)

Cefoperazone is characterized by a unique C-7 acylamino side chain that is derived from the ureidopenicillin piperacillin frontiersin.org. This specific substituent, a (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetamido group mdpi.comwikipedia.org, confers several important properties. Its complex structure contributes to Cefoperazone's broad spectrum of activity, including significant efficacy against Pseudomonas aeruginosa fda.govnih.govnih.gov. Furthermore, this side chain has been shown to provide stability against many β-lactamases, particularly serine β-lactamases frontiersin.orgnih.govnih.gov. The presence of the 2,3-dioxopiperazine ring system within this C-7 side chain is hypothesized to facilitate rapid target acylation by enhancing affinity for the PBP active site, potentially overcoming dynamic restrictions caused by mutated residues in the enzyme nih.govacs.org. This structural feature was noted to confer unusually high activity against resistant Neisseria gonorrhoeae PBP2 compared to other cephalosporins like ceftriaxone (B1232239) nih.govacs.org.

Stereochemical Contributions to Biological Activity

Stereochemistry is a critical determinant of biological activity for cephalosporins. The molecule possesses chiral centers, notably at the C-6 and C-7 positions of the cephem nucleus pharmacyconcepts.in. The precise three-dimensional arrangement of substituents around these chiral centers is essential for optimal binding to the target PBPs asm.orgmdpi.com. For cephalosporins to exhibit potent antibacterial activity, a specific configuration at these positions is required, as deviations can lead to significantly reduced or absent biological effects due to improper fitting into the enzyme's active site asm.orgmdpi.com. The prompt's focus on (6R,7S)-Cefoperazone highlights the importance of this specific stereoisomer for its intended biological function.

SAR of Cefoperazone Metallic Derivatives in Quorum Sensing Inhibition

Beyond their direct antibacterial action, Cefoperazone (CFP) and its metallic derivatives have demonstrated activity as inhibitors of bacterial quorum sensing (QS) nih.govresearchgate.netmdpi.comresearchgate.netresearch-nexus.net. Quorum sensing is a cell-to-cell communication system that regulates bacterial virulence factors and biofilm formation. This represents an alternative strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa nih.govresearchgate.netresearch-nexus.net.

Metallic complexes of Cefoperazone, such as the iron (CFPF) and cobalt (CFPC) complexes, have shown significant QS inhibitory activity nih.govresearchgate.netresearch-nexus.net. These derivatives effectively inhibit QS by reducing the production of virulence factors like pyocyanin (B1662382), protease, and hemolysin, and by preventing biofilm assembly nih.govresearchgate.netresearch-nexus.net. They also decrease the expression of key QS regulatory genes, such as lasI and rhlI nih.govresearchgate.netresearch-nexus.net. Molecular docking studies suggest that these metallic derivatives interact more strongly with QS receptors (e.g., LasI, LasR, PqsR) than Cefoperazone alone, likely by disrupting natural ligand binding nih.govresearchgate.net.

While Cefoperazone itself exhibits some QS inhibitory effects at sub-inhibitory concentrations mdpi.comresearchgate.net, its metallic complexes demonstrate enhanced potency. For instance, Cefoperazone displayed high minimum inhibitory concentrations (MICs) against P. aeruginosa strains (e.g., 512 μg/mL) nih.govfrontiersin.org, whereas its cobalt and iron complexes showed significantly lower MICs (e.g., 2-32 μg/mL for CFPC, 2-128 μg/mL for CFPF) against the same strains, indicating dual antimicrobial and QS inhibitory properties nih.govfrontiersin.org.

Data Tables

Table 1: Antimicrobial Activity of Cefoperazone and Metallic Derivatives against Pseudomonas aeruginosa

| Strain | Cefoperazone (CFP) MIC (μg/mL) | Cefoperazone-Cobalt Complex (CFPC) MIC (μg/mL) | Cefoperazone-Iron Complex (CFPF) MIC (μg/mL) |

| Ps1 | 512 | 2 | 2 |

| Ps2 | 512 | 4 | 32 |

| Ps3 | 512 | 8 | 128 |

| PAO1 | 512 | 8 | 16 |

| PA14 | 512 | 8 | 64 |

| PAO-JP2 | 512 | 32 | 16 |

Data adapted from nih.govfrontiersin.org. MIC values represent the minimum concentration required to inhibit visible growth.

Table 2: Quorum Sensing Inhibition of Pyocyanin Production by Cefoperazone Derivatives in Pseudomonas aeruginosa

| Strain | Treatment (Sub-MIC) | Pyocyanin Reduction (%) (CFP) | Pyocyanin Reduction (%) (CFPC) | Pyocyanin Reduction (%) (CFPF) |

| Ps1 | 1/2 MIC | 79.0 | 79.4 | 80.4 |

| Ps2 | 1/2 MIC | 88.6 | 68.5 | 46.7 |

| Ps3 | 1/2 MIC | 99.4 | 56.6 | 45.2 |

| PAO1 | 1/2 MIC | 97.5 | 24.4 | 41.6 |

| PA14 | 1/2 MIC | 98.7 | 25.5 | 39.7 |

Data adapted from nih.govresearchgate.netresearch-nexus.net. Values represent percentage reduction in pyocyanin production compared to untreated controls.

Table 3: Impact of C-3 Side Chain Substitution on Antibacterial Activity

| C-3 Side Chain Substitution | Impact on Activity | Reference |

| Acetoxymethyl replaced by (1-methyl-1H-tetrazol-5-yl)thiomethyl | Overall improvement in activity both in vitro and in vivo. | nih.gov |

Compound Name List:

this compound

Cefoperazone (CFP)

Cefoperazone-Cobalt complex (CFPC)

Cefoperazone-Iron complex (CFPF)

Piperacillin

Ceftriaxone

Ceftazidime

Cefotetan

Cefoxitin

Cephalothin

Carbenicillin

Latamoxef (Moxalactam)

Cefmetazole

Cefmenoxime

Cefpirome

Ceftizoxime

Cefuroxime

Cefiderocol

Interaction with Quorum Sensing Receptors (e.g., LasI, LasR, PqsR)

Quorum sensing systems in bacteria rely on the synthesis and detection of signaling molecules (autoinducers) by specific receptor proteins. Studies employing molecular docking analysis have revealed that Cefoperazone and its metallic derivatives interact with key QS receptors in Pseudomonas aeruginosa, including LasI , LasR , and PqsR nih.govfrontiersin.orgnih.govresearchgate.net. These interactions are crucial for the observed quorum sensing inhibitory (QSI) activity.

Specifically, the metallic complexes, CFPC and CFPF, have shown stronger binding affinities and higher interaction scores (ICM scores) with these QS receptors compared to the parent compound, Cefoperazone (CFP) nih.govfrontiersin.orgnih.govresearchgate.net. This enhanced interaction suggests that the complexation of Cefoperazone with metal ions like cobalt and iron significantly influences its ability to bind to and potentially inhibit the function of these regulatory proteins. Such interactions can disrupt the autoinducer-ligand binding, thereby preventing the activation of downstream QS-controlled genes nih.govfrontiersin.orgnih.govresearchgate.net. Cefoperazone has also been shown to inhibit the Pqs system by hindering the production of autoinducer molecules 2-heptyl-4-hydroxyquinoline (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) oup.comresearchgate.net.

Modulation of Bacterial Virulence Factors (e.g., Pyocyanin, Protease, Hemolysin, Biofilm Assembly)

The interference with QS pathways by Cefoperazone and its derivatives directly translates to a modulation of bacterial virulence factor production. At sub-inhibitory concentrations (sub-MICs), these compounds have been shown to significantly reduce the expression and production of several key virulence factors essential for P. aeruginosa pathogenicity nih.govfrontiersin.orgnih.govresearchgate.netoup.com.

Pyocyanin: This blue-green pigment contributes to oxidative stress and tissue damage. Cefoperazone has been reported to reduce pyocyanin production by approximately 50% oup.com.

Protease and Hemolysin: These enzymes are involved in tissue degradation and host cell lysis. Cefoperazone and its metallic derivatives have demonstrated a reduction in the production of both protease and hemolysin nih.govfrontiersin.orgnih.govresearchgate.net.

Biofilm Assembly: Biofilms provide a protective matrix for bacteria, conferring resistance to antibiotics and host defenses. Cefoperazone and its derivatives have been shown to eliminate biofilm assembly in P. aeruginosa strains nih.govfrontiersin.orgnih.govresearchgate.net.

The efficacy of these compounds in reducing virulence factor production varies, with the metallic complexes (CFPC and CFPF) often exhibiting greater potency at lower concentrations compared to Cefoperazone alone. For instance, CFPC and CFPF were effective at concentrations as low as 0.5-16 µg/mL and 0.5-64 µg/mL, respectively, in reducing QS-related virulence factors, while CFP required higher concentrations of 128-256 µg/mL nih.govfrontiersin.orgnih.govresearchgate.net.

Table 1: Modulation of Pseudomonas aeruginosa Virulence Factors by Cefoperazone and Derivatives

| Compound | Pyocyanin Production | Protease Production | Hemolysin Production | Biofilm Assembly | Concentration Range (µg/mL) |

| CFP | Reduced (approx. 50%) | Reduced | Reduced | Eliminated | 128-256 |

| CFPC | Reduced | Reduced | Reduced | Eliminated | 0.5-16 |

| CFPF | Reduced | Reduced | Reduced | Eliminated | 0.5-64 |

Gene Expression Modulation (e.g., lasI, rhlI)

A critical aspect of the SAR of Cefoperazone and its derivatives lies in their ability to modulate the expression of genes central to the QS regulatory network. Studies have confirmed that these compounds significantly reduce the transcription of key QS genes, namely lasI and rhlI , in P. aeruginosa nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net.

The lasI gene encodes the synthase responsible for producing the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is pivotal for the Las QS system. The rhlI gene similarly encodes the synthase for N-butyryl homoserine lactone (C4-HSL), essential for the Rhl QS system who.int. By downregulating the expression of these genes, Cefoperazone and its derivatives disrupt the production of autoinducers, thereby crippling the QS signaling cascade.

Table 2: Gene Expression Modulation of QS Genes by Cefoperazone and Derivatives in P. aeruginosa PAO1

| Compound | Gene Expression Reduction (%) |

| lasI | |

| CFP | 77.25% |

| CFPC | 94% |

| CFPF | 88% |

Note: Data for rhlI gene expression reduction is described as "significantly reduced" without specific percentages in the source material nih.govfrontiersin.orgnih.govresearchgate.net.

Non Clinical Pharmacokinetic and Pharmacodynamic Modeling

In Vitro Pharmacokinetics Simulation

In vitro pharmacokinetic simulations are crucial for understanding the potential behavior of a drug in the body without the complexities of in vivo studies. These models allow for the controlled examination of drug concentrations over time and their effects on microorganisms.

The serum pharmacokinetics of (6R,7S)-Cefoperazone have been simulated in vitro to mimic the conditions following administration. In one such simulation, an initial concentration of 190 µg/mL was used. nih.gov This concentration is representative of the levels achieved in the bloodstream after a standard dose. The simulation then models the gradual decrease in drug concentration over time, providing a profile that helps in predicting the duration of effective antibacterial activity.

From in vitro serum pharmacokinetic simulations, the half-life of this compound was determined to be 128 minutes. nih.gov This value is a critical parameter, indicating the time it takes for the drug concentration to reduce by half. The simulation also allowed for the determination of bactericidal activity and regrowth intervals against a variety of clinical isolates. nih.gov

A rapid initial killing effect was observed, particularly against E. coli, K. pneumoniae, and E. cloacae. nih.gov The bactericidal activity was slower against P. mirabilis and S. aureus. nih.gov The regrowth interval, which is the time it takes for the bacterial population to recover, varied among the tested strains, ranging from 0.5 to 6.5 hours. nih.gov Notably, only 8 out of 17 tested strains showed regrowth to the 1% mark between 8.5 and 12 hours after the initial exposure to cefoperazone (B1668861). nih.gov

Table 1: In Vitro Pharmacokinetic and Bactericidal Parameters of this compound

| Parameter | Value | Bacterial Strains with Rapid Killing | Bacterial Strains with Slower Killing |

| Initial Simulated Serum Concentration | 190 µg/mL | E. coli | P. mirabilis |

| In Vitro Half-Life | 128 minutes | K. pneumoniae | S. aureus |

| Regrowth Interval | 0.5 - 6.5 hours | E. cloacae |

Model-Informed Drug Development (MIDD) Approaches for In Vitro Systems

Model-informed drug development (MIDD) utilizes mathematical and statistical models to facilitate drug development and regulatory decision-making. nih.gov For in vitro systems, MIDD can be a powerful tool to translate experimental data into clinically relevant insights.

To characterize the pharmacokinetic profile of this compound, two-compartment models have been developed. nih.govnih.gov These models are more sophisticated than simpler one-compartment models and provide a more accurate description of the drug's distribution and elimination phases. The development of these models is based on data from clinical trials and allows for a detailed understanding of how the drug moves through the body. nih.govnih.gov

Pharmacodynamic modeling is used to describe the relationship between drug concentration and its antibacterial effect. For this compound, logistic regression models have been developed to link the concentrations of cefoperazone (often in combination with sulbactam) to its antibacterial effect against various bacteria. nih.gov These models have demonstrated a predictive accuracy of over 90% in testing datasets. nih.gov The models indicate that for many bacteria, there is a synergistic effect when cefoperazone is combined with a beta-lactamase inhibitor. nih.gov

A key pharmacokinetic/pharmacodynamic (PK/PD) index for beta-lactam antibiotics like this compound is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). nih.govnih.gov This index is a strong predictor of the antibacterial efficacy of the drug.

Monte Carlo simulations are employed to determine the probability of target attainment (PTA) for various dosing regimens. nih.govnih.gov PTA is the likelihood that a specific dosing regimen will achieve the desired PK/PD target against a particular pathogen. nih.gov For this compound, a PTA of over 90% has been achieved at MICs of up to 16 µg/mL. nih.gov At a target of 80% fT>MIC, standard dosing regimens have been shown to provide good coverage for pathogens with MICs up to 32 µg/mL. nih.gov

Table 2: PK/PD Parameters and Target Attainment for this compound

| PK/PD Index | Description | Target for Efficacy | Probability of Target Attainment (PTA) |

| %fT>MIC | Percentage of time the free drug concentration is above the Minimum Inhibitory Concentration. nih.govnih.gov | Varies depending on the pathogen and infection site. | >90% at MICs ≤16 µg/mL. nih.gov |

| PTA | The likelihood that a specific dosing regimen will achieve the desired PK/PD target. nih.gov | Typically >90% is desired for clinical success. | Good coverage for pathogens with MICs ≤32 µg/mL at a target of 80% fT>MIC. nih.gov |

Monte Carlo Simulations for Efficacy Prediction in In Vitro Systems

Monte Carlo simulation is a computational method used in pharmacodynamic modeling to assess the likelihood that a specific dosing regimen of an antibiotic will achieve the necessary concentration to be effective against a pathogen. researchgate.net This analysis integrates pharmacokinetic (PK) parameters of the drug with its in vitro activity, typically expressed as the minimum inhibitory concentration (MIC), to predict the probability of target attainment (PTA). researchgate.netnih.gov For time-dependent antibiotics like Cefoperazone, a key pharmacodynamic (PD) index for efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%T > MIC). nih.govresearchgate.net

In a study analyzing Cefoperazone/sulbactam (B1307), Monte Carlo simulations were performed to evaluate the PTA for various dosing regimens. nih.gov The simulation aimed to determine the probability of achieving the desired therapeutic effect across a range of pathogen MICs. researchgate.net The results indicated that for a specific dosing regimen, the PTA was greater than 90% for pathogens with MICs of ≤16 μg/mL. nih.gov Furthermore, when targeting a %T > MIC of 80%, the regimen was predicted to provide effective coverage for pathogens with MICs up to 32 μg/mL. nih.gov Such simulations are crucial for optimizing dosing strategies to maximize therapeutic success while minimizing the potential for toxicity. researchgate.netnih.gov

| MIC (μg/mL) | Predicted PTA (%) | Pharmacodynamic Target |

|---|---|---|

| ≤16 | >90% | %T > MIC |

| ≤32 | Good Coverage | 80% T > MIC |

Gut Microbiota and Metabolomic Interactions in Non-Clinical Models

Cefoperazone-Induced Gut Metabolic Functional Changes in Animal Models (e.g., MR1-deficient mice)

The administration of Cefoperazone, a broad-spectrum antibiotic, has been shown to induce significant alterations in the gut microbial community, which in turn leads to changes in the host's intestinal metabolome. nih.govresearchgate.net To investigate these interactions, studies have utilized non-clinical animal models, such as MR1-deficient (knock-out or KO) mice, and compared them to wild-type (WT) counterparts. nih.govnih.gov MR1 is a molecule involved in presenting bacterial-derived antigens to the immune system, and mice lacking it have a distinct gut microbiota composition compared to WT mice. nih.govmdpi.com

In controlled studies, both WT and MR1-deficient mice were administered Cefoperazone in their drinking water for five days. nih.govnih.gov The metabolic consequences were evaluated using liquid chromatography-mass spectrometry (LC/MS)-based untargeted metabolomics on intestinal and fecal samples. nih.gov The findings revealed that Cefoperazone treatment altered the metabolic activities of the gut microbiota in both groups. nih.gov Specifically, these changes included decreases in metabolites such as secondary bile acids, glucose, and free fatty acids, while primary bile acids and sugar alcohols increased. nih.govresearchgate.net These shifts in metabolites reflect the altered functional capacity of the gut microbiome following antibiotic intervention. nih.gov

Analysis of Carbohydrate Metabolism and Microbial Energy Sources